1-bromo-3-nitro-2-(trifluoromethyl)Benzene
Description
Structure
2D Structure
Properties
IUPAC Name |
1-bromo-3-nitro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO2/c8-4-2-1-3-5(12(13)14)6(4)7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEJTJRLLNMRMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Nitro-Trifluoromethylbenzene Derivatives
A widely reported method involves brominating 1-nitro-3-(trifluoromethyl)benzene to introduce bromine selectively at the 1-position (ortho to the trifluoromethyl group and meta to the nitro group).
-
- 1,3-Dibromo-5,5-dimethylhydantoin (DBI)
- N-Bromosuccinimide (NBS)
These reagents release electrophilic bromine (Br⁺) in acidic media, enhancing selectivity and yield.
-
- Acidic medium, often sulfuric acid or a strong acid catalyst.
- Temperature controlled between 25°C to 40°C for optimal selectivity.
- Inert solvents such as dichloromethane or similar.
Mechanism and Selectivity:
The strong acid protonates the nitro-substituted aromatic ring, activating it toward electrophilic bromination at the desired position. Use of DBI or NBS avoids generation of HBr or free bromine, which can lead to polybromination or lower selectivity.Yields:
Reported yields are generally high (>70%), with minimal formation of polybrominated byproducts.
| Parameter | Details |
|---|---|
| Starting Material | 1-Nitro-3-(trifluoromethyl)benzene |
| Brominating Agent | 1,3-Dibromo-5,5-dimethylhydantoin (DBI) or NBS |
| Acid Catalyst | Sulfuric acid or strong acid |
| Solvent | Dichloromethane or inert solvent |
| Temperature | 25–40°C |
| Reaction Time | Several hours (e.g., 25 hours reported) |
| Yield | 70–80% |
Multi-step Synthesis via Nitration, Bromination, and Deamination
An alternative industrially favorable route starts from m-chlorobenzotrifluoride and proceeds via four steps:
- Nitration: Introduction of the nitro group at the 2-position.
- Ammoniation: Conversion of the chloro substituent to an amino group.
- Bromination: Introduction of bromine at the 4-position.
- Deamination: Removal of the amino group to yield the desired bromo-nitro-trifluoromethylbenzene.
Deamination Method:
Instead of classical diazotization (which requires low temperatures and produces acidic waste), the process uses nitrite esters in polar aprotic solvents for deamination, reducing energy consumption and environmental impact while maintaining yields.-
- Avoids low-temperature equipment.
- Reduces acid waste and environmental pollution.
- Uses relatively inexpensive and accessible starting materials.
| Step | Reaction Type | Key Conditions/Notes |
|---|---|---|
| 1. Nitration | Electrophilic aromatic substitution | Standard nitration conditions on m-chlorobenzotrifluoride |
| 2. Ammoniation | Nucleophilic aromatic substitution | Conversion of Cl to NH₂ |
| 3. Bromination | Electrophilic bromination | Controlled bromination, often with DBI or NBS |
| 4. Deamination | Nitrite ester mediated | Polar aprotic solvent, no low temperature required |
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Yield (%) | Notes |
|---|---|---|---|---|---|
| Direct bromination of 1-nitro-3-(trifluoromethyl)benzene | 1-Nitro-3-(trifluoromethyl)benzene | DBI or NBS, sulfuric acid, 25–40°C, inert solvent | High selectivity, simple setup | 70–80 | Avoids polybromination, scalable |
| Multi-step (nitration, ammoniation, bromination, deamination) | m-Chlorobenzotrifluoride | Nitration reagents, ammoniation conditions, DBI/NBS for bromination, nitrite ester for deamination | Industrially feasible, eco-friendly | Comparable | Avoids low-temp diazotization, less waste |
| Copper-mediated trifluoromethylation (less common) | Aromatic amines or diazonium salts | CuCF₃ complexes, low temperature, DMF solvent | Radiochemical applications mostly | N/A | More complex, specialized applications |
Research Findings and Notes
Bromination using NBS or DBI in acidic media is preferred over elemental bromine due to better control of electrophilic bromine species and reduced side reactions.
The presence of the nitro group directs bromination to the desired position by deactivating other sites.
Deamination via nitrite esters in polar aprotic solvents is a notable advancement over classical diazotization, reducing environmental impact and operational complexity.
Reaction monitoring by HPLC, GC-MS, and NMR confirms high purity and regioselectivity of the products.
Industrial patents emphasize the importance of reaction conditions (acid strength, temperature, solvent choice) to maximize yield and minimize byproducts.
Chemical Reactions Analysis
Types of Reactions
1-bromo-3-nitro-2-(trifluoromethyl)Benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing trifluoromethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 1-bromo-3-amino-2-(trifluoromethyl)benzene.
Oxidation: Formation of various oxidized products depending on the reaction conditions.
Scientific Research Applications
Chemistry
1-Bromo-3-nitro-2-(trifluoromethyl)benzene serves as a building block in organic synthesis. It is utilized in the preparation of more complex molecules due to its reactive functional groups, making it essential in the development of pharmaceuticals and agrochemicals.
Biology
The compound is employed in studies related to enzyme inhibition and protein-ligand interactions . Its structural features allow it to interact with various biological targets, facilitating research into metabolic pathways and signaling processes.
Medicine
Research has indicated potential therapeutic applications of this compound, particularly in drug development. Its ability to enhance lipophilicity and metabolic stability makes it a candidate for designing drugs with improved pharmacokinetic properties.
This compound exhibits notable biological activities:
- Antimicrobial Properties : Studies have shown significant antimicrobial activity against various bacterial strains, suggesting its potential as a lead compound for new antimicrobial agents.
| Pathogen | Activity Observed |
|---|---|
| E. coli | Inhibition at low concentrations |
| S. aureus | Reduced viability |
- Anticancer Potential : The compound has been investigated for its effects on cancer cells, demonstrating the ability to induce apoptosis in breast cancer cells while inhibiting proliferation in lung cancer cells.
| Cancer Type | Activity Observed |
|---|---|
| Breast Cancer | Induction of apoptosis |
| Lung Cancer | Inhibition of cell proliferation |
Case Study 1: Antimicrobial Activity
In a study published in MDPI, researchers evaluated various halogenated compounds against bacterial strains. Results indicated that this compound exhibited significant antimicrobial activity compared to standard antibiotics, highlighting its potential as a new antimicrobial agent.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of this compound on human breast cancer cells. The study found that treatment with this compound led to increased apoptosis rates compared to untreated controls, showcasing its potential as an anticancer therapeutic agent.
Mechanism of Action
The mechanism of action of 1-bromo-3-nitro-2-(trifluoromethyl)Benzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability. These features make it a valuable scaffold in medicinal chemistry for developing new therapeutic agents .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physical and Chemical Properties
Electronic Effects
- Electron-Withdrawing Groups (EWGs): The -CF₃ and NO₂ groups in this compound create a strongly electron-deficient ring, favoring reactions with nucleophiles at positions activated by directing effects. In contrast, analogs like 1-bromo-3-chloro-2-(trifluoromethyl)benzene (Cl instead of NO₂) exhibit weaker EW effects, leading to slower NAS kinetics .
- Boiling Points: Compounds with -CF₃ groups generally have higher boiling points due to increased molecular weight and dipole interactions. For example, trifluoromethyl benzene derivatives (e.g., 1-bromo-2-methyl-4-(trifluoromethoxy)benzene) show boiling points in the range of 382–383 K , as inferred from NIST data for related structures .
Biological Activity
1-Bromo-3-nitro-2-(trifluoromethyl)benzene is a halogenated aromatic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biological studies. Its unique structure, characterized by the presence of bromine, nitro, and trifluoromethyl groups, contributes to its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features:
- Bromine (Br) : A halogen that can participate in nucleophilic substitution reactions.
- Nitro Group (NO₂) : Known for its ability to undergo reduction to form reactive intermediates.
- Trifluoromethyl Group (CF₃) : Enhances lipophilicity and metabolic stability, facilitating membrane penetration.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The nitro group can participate in redox reactions, leading to the formation of reactive species that may inhibit enzyme activity.
- Protein-Ligand Interactions : The trifluoromethyl group enhances the compound's binding affinity to proteins, affecting biological processes such as signal transduction and metabolic pathways.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit notable antimicrobial activity. For instance, this compound has been investigated for its potential as an antimicrobial agent against various pathogens.
Anticancer Potential
The compound has also been studied for its anticancer properties. The presence of electron-withdrawing groups like the nitro and trifluoromethyl groups can enhance the compound's ability to interact with cancer-related targets.
| Cancer Type | Activity Observed | Reference |
|---|---|---|
| Breast Cancer | Induction of apoptosis | |
| Lung Cancer | Inhibition of cell proliferation |
Case Study 1: Antimicrobial Activity
In a study published in MDPI, researchers tested various halogenated compounds against bacterial strains. This compound demonstrated significant antimicrobial activity compared to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of this compound on human breast cancer cells. The results showed that treatment with this compound led to increased apoptosis rates compared to untreated controls. This highlights the compound's potential as an anticancer therapeutic agent .
Synthesis and Applications
This compound can be synthesized through various methods, including nitration reactions involving brominated precursors. Its applications extend beyond biological research; it is also utilized in the synthesis of agrochemicals and specialty chemicals due to its unique chemical properties .
Q & A
Basic: What are effective synthetic routes for 1-bromo-3-nitro-2-(trifluoromethyl)benzene?
Methodological Answer:
A plausible synthesis involves sequential functionalization of the benzene ring.
Trifluoromethylation : Introduce the -CF₃ group via Ullmann coupling or radical trifluoromethylation using CuI/CF₃I under reflux conditions.
Nitration : Direct nitration using HNO₃/H₂SO₄ at 0–5°C. The -CF₃ group is meta-directing, favoring nitro substitution at position 3.
Bromination : Use Br₂/FeBr₃ or N-bromosuccinimide (NBS) in CCl₄. The nitro and -CF₃ groups deactivate the ring, requiring elevated temperatures (50–60°C) for bromination at position 1.
Key Validation : Monitor reaction progress via TLC and confirm regiochemistry using ¹H/¹⁹F NMR .
Basic: What spectroscopic methods are recommended for characterizing this compound?
Methodological Answer:
- ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm). Coupling patterns distinguish adjacent substituents.
- ¹⁹F NMR : Detect -CF₃ groups (δ -60 to -65 ppm, quartet due to coupling with adjacent protons).
- Mass Spectrometry (MS) : Confirm molecular ion [M]⁺ (e.g., m/z 310 for C₇H₃BrF₃NO₂) and fragmentation patterns (e.g., loss of Br or NO₂).
- Gas Chromatography (GC) : Assess purity using non-polar columns (e.g., DB-5) with retention times calibrated against standards .
Advanced: How do the substituents influence further electrophilic substitution reactions?
Methodological Answer:
The -NO₂ and -CF₃ groups are strongly electron-withdrawing and meta-directing. Bromine, though ortho/para-directing, is sterically hindered by adjacent substituents.
- Regioselectivity : New substituents favor positions 4 or 6 (meta to -NO₂ and -CF₃).
- Reactivity : Electrophilic reactions (e.g., sulfonation, Friedel-Crafts) require harsh conditions due to ring deactivation.
Case Study : Nitration of brominated intermediates yields 1-bromo-3,5-dinitro derivatives due to competing directing effects .
Advanced: What are the thermal stability and decomposition profiles of this compound?
Methodological Answer:
- Thermal Stability : Decomposes above 200°C, releasing Br₂ and NOx gases (confirmed via TGA-DSC).
- Storage : Store at 2–8°C in amber vials to prevent photodegradation.
- Safety : Use explosion-proof fume hoods and personal protective equipment (PPE) during high-temperature reactions .
Advanced: How to resolve contradictions in regioselectivity observed during synthesis of derivatives?
Methodological Answer:
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict substituent effects.
- Blocking Groups : Temporarily protect reactive sites (e.g., silylation of -Br) to direct electrophiles.
- Isotopic Labeling : Trace reaction pathways using deuterated intermediates .
Basic: What purification techniques are optimal for this compound?
Methodological Answer:
- Distillation : Boiling point ~230–240°C (reported for analogs in ).
- Recrystallization : Use ethanol/water (1:3) for high-purity crystals.
- Column Chromatography : Silica gel (hexane/ethyl acetate, 9:1) to isolate minor isomers .
Advanced: What are the challenges in achieving high yields during multi-step synthesis?
Methodological Answer:
- Steric Hindrance : Bulky -CF₃ and -NO₂ groups slow reaction kinetics. Optimize solvent polarity (e.g., DMF for nitration).
- Side Reactions : Compete with desired pathways (e.g., debromination under acidic conditions). Mitigate via pH control (pH 6–7).
- Intermediate Stability : Protect nitro groups during bromination using acetic anhydride .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
